molecular formula C6H7ClN2O2 B1425857 Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1017784-04-1

Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1425857
CAS RN: 1017784-04-1
M. Wt: 174.58 g/mol
InChI Key: HDQHPWAHZHGYHX-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary depending on its specific structure and functional groups. For instance, the molecular weight of a similar compound, “methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate”, is 202.64 .

Scientific Research Applications

Synthesis and Structural Studies

  • Thieno[2,3-c]pyrazoles Synthesis : The compound is utilized in synthesizing novel thieno[2,3-c]pyrazoles, demonstrating its importance in heterocyclic chemistry and potentially leading to compounds with significant biological activity (Haider et al., 2005).

  • Crystal Structure Analysis : Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate and its derivatives have been characterized using various techniques like NMR, IR spectroscopy, and X-ray crystallography, emphasizing their structural complexity and potential applications in material science and pharmaceutical research (Viveka et al., 2016).

  • Electrosynthesis of Chlorinated Derivatives : The compound plays a role in the electrosynthesis of chlorinated pyrazolecarboxylic acids, highlighting its relevance in the development of novel synthetic methodologies (Lyalin et al., 2009).

Chemical Properties and Interactions

  • Hydrogen-Bonding Studies : Studies on its derivatives revealed interesting hydrogen-bonding patterns, contributing to our understanding of molecular interactions and crystal engineering (Portilla et al., 2007).

  • Molecular Targeted Therapy Research : Derivatives of this compound are being explored as intermediates in the synthesis of biologically active compounds, potentially useful in molecular targeted cancer therapies (Liu et al., 2017).

  • Computational Studies for Optimization : Computational methods have been employed to understand and optimize the structure and properties of its derivatives, which could have implications in drug design and materials science (Naveen et al., 2021).

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling “Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate”. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions for the research and development of pyrazoles, including “Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate”, could involve exploring their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

methyl 4-chloro-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHPWAHZHGYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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